(S)-Lercanidipine-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Lercanidipine-d3 Hydrochloride is a deuterated form of (S)-Lercanidipine Hydrochloride, a calcium channel blocker used primarily for the treatment of hypertension. The deuterium atoms in this compound replace three hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Lercanidipine-d3 Hydrochloride typically involves the incorporation of deuterium atoms into the (S)-Lercanidipine molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Lercanidipine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(S)-Lercanidipine-d3 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of deuterated compounds.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological activity and metabolism.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of deuterated drugs.
Industry: Applied in the development of new pharmaceuticals with improved metabolic stability and reduced side effects.
Mécanisme D'action
(S)-Lercanidipine-d3 Hydrochloride exerts its effects by blocking calcium channels in the vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. The deuterium atoms enhance the compound’s metabolic stability, potentially leading to a longer duration of action and improved pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Lercanidipine Hydrochloride: The non-deuterated form of the compound.
Amlodipine: Another calcium channel blocker used for hypertension.
Nifedipine: A calcium channel blocker with similar therapeutic uses.
Uniqueness
(S)-Lercanidipine-d3 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and pharmacokinetic profile compared to its non-deuterated counterpart and other similar compounds.
Activité Biologique
(S)-Lercanidipine-d3 hydrochloride is a deuterium-labeled derivative of lercanidipine, a third-generation dihydropyridine calcium channel blocker (DHP-CCB). This compound is primarily utilized in antihypertensive therapies and exhibits significant biological activity characterized by its mechanism of action, pharmacokinetics, and therapeutic efficacy.
Property | Value |
---|---|
CAS Number | 1217740-02-7 |
Molecular Formula | C₃₆H₃₉D₃ClN₃O₆ |
Molecular Weight | 651.21 g/mol |
Lipophilicity | High |
This compound's high lipophilicity allows it to penetrate cell membranes effectively, leading to prolonged therapeutic action compared to earlier generations of calcium channel blockers .
Lercanidipine acts primarily by blocking L-type calcium channels in vascular smooth muscle cells, which leads to vasodilation and a subsequent reduction in blood pressure. The deuterium labeling in (S)-Lercanidipine-d3 enhances its stability and bioavailability, making it an effective agent for managing hypertension .
Pharmacological Effects
-
Antihypertensive Action :
- Clinical studies have demonstrated that lercanidipine effectively lowers both systolic and diastolic blood pressure. For instance, in a randomized controlled trial involving 1000 patients with Stage 2 hypertension, treatment with lercanidipine resulted in significant reductions in blood pressure (e.g., office SBP/DBP decreased by 11.0/10.4 mmHg) with a responder rate of approximately 47% .
-
Renoprotective Effects :
- Animal studies indicate that lercanidipine can prevent renal damage associated with hypertension. In models of renal injury induced by angiotensin II, lercanidipine treatment resulted in decreased proteinuria and maintained normal plasma creatinine levels . The drug also reduced monocyte infiltration and extracellular matrix formation, suggesting anti-inflammatory properties that contribute to its renoprotective effects .
- Lower Negative Inotropic Effect :
Case Studies
Several observational studies have reinforced the efficacy of lercanidipine:
- A large-scale observational study reported that among patients treated with lercanidipine, approximately 46% achieved normalized blood pressure after treatment adjustment from 10 mg to 20 mg daily .
- In another study focusing on patients with high cardiovascular risk, lercanidipine demonstrated significant improvements in quality of life metrics alongside blood pressure reduction, highlighting its dual benefits in managing hypertension and enhancing patient well-being .
Propriétés
Numéro CAS |
1217740-02-7 |
---|---|
Formule moléculaire |
C36H39ClN3O6 |
Poids moléculaire |
651.21 |
Apparence |
Pale-Yellow Solid |
melting_point |
116-118°C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(4S)-1,4-Dihydro-2,6-dimethyl-4-(3-nittrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl Methyl Ester Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.